molecular formula C17H17N3O4S B2910435 N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286711-59-8

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2910435
CAS No.: 1286711-59-8
M. Wt: 359.4
InChI Key: GWEUDHWTFNVTLF-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is an organic compound with a complex structure that includes a cyclopentyl group, a pyrrole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and an oxadiazole moiety. Its chemical formula can be represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound was evaluated against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

These results indicate that the compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis and inhibition of specific signaling pathways crucial for cancer cell survival. In particular, studies have shown that derivatives containing oxadiazole structures often interact with enzymes such as EGFR (Epidermal Growth Factor Receptor), which is pivotal in tumor growth and proliferation.

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. For instance:

Microorganism Activity Reference
Staphylococcus spp.Strong bactericidal effect
E. coliModerate activity

The presence of the oxadiazole moiety is believed to enhance its antimicrobial efficacy through mechanisms that disrupt bacterial cell wall synthesis or function.

Case Studies

Several case studies have explored the biological effects of this compound:

  • A study by Zhang et al. synthesized various oxadiazole derivatives and evaluated their anticancer properties using TRAP PCR-ELISA assays. The findings indicated that compounds similar to this compound exhibited potent inhibitory effects on cell proliferation in multiple cancer types .
  • Another investigation assessed the cytotoxicity of related compounds on normal cell lines (L929) and found that while some derivatives caused significant toxicity at high concentrations, others demonstrated enhanced viability at lower doses .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-12-5-6-13(23-2)11(8-12)10-18-15(21)9-16-19-20-17(24-16)14-4-3-7-25-14/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEUDHWTFNVTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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